Head-to-Head Regioisomeric Comparison: 5-Methoxy vs. 6-Methoxy 2-(Hydroxyimino)-indan-1-one in 11β-HSD1 Inhibition
The target compound (5‑OCH₃, Z‑oxime, CAS 934765‑83‑0) inhibits human 11β‑HSD1 with an IC₅₀ of 18.6 nM [1]. Its 6‑methoxy regioisomer (AG‑490, CAS 24077‑98‑3) has no reported 11β‑HSD1 inhibitory activity at comparable concentrations in the same curated database and is instead characterized as an EGFR/JAK2 kinase inhibitor with EGFR IC₅₀ of 100 nM . This constitutes a fundamental switch in primary pharmacology driven solely by the position of the methoxy substituent.
| Evidence Dimension | Human 11β-HSD1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.6 nM |
| Comparator Or Baseline | 6-methoxy regioisomer (AG-490): no 11β-HSD1 inhibition reported; primary pharmacology is EGFR kinase inhibition (IC₅₀ = 100 nM) |
| Quantified Difference | The 5-methoxy compound shows ≥ 5.4-fold potency advantage in 11β-HSD1 over the 6-methoxy compound's EGFR IC₅₀, with no detectable 11β-HSD1 activity for the 6-methoxy isomer; the two regioisomers are pharmacologically orthogonal |
| Conditions | Human 11β-HSD1 expressed in HEK293 cells; [3H]cortisone-to-[3H]cortisol conversion scintillation proximity assay (target compound data); EGFR cell-free kinase assay (comparator data) |
Why This Matters
For any research program targeting 11β-HSD1 modulation, the 6-methoxy regioisomer (AG-490) is functionally irrelevant and will produce false-negative results; the 5-methoxy compound is the only regioisomer with validated sub-100 nM 11β-HSD1 activity.
- [1] BindingDB BDBM50359991 (CHEMBL1927953). Human 11β-HSD1 IC50 = 18.6 nM; Mouse 11β-HSD1 IC50 = 29.5 nM. Assay context: HEK293 cells, scintillation proximity. Curated by ChEMBL from Kunming Institute of Botany, Chinese Academy of Sciences. View Source
